2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 4-chlorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole ring is further substituted with a 2-methoxyphenyl group at position 3. Its molecular formula is C₂₅H₁₇ClN₄O₃ (assuming a structure analogous to ), with a molecular weight of approximately 456.88 g/mol (estimated via similar compounds in and ).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3/c1-30-21-9-5-4-8-19(21)22-26-23(31-27-22)20-14-28(16-12-10-15(25)11-13-16)24(29)18-7-3-2-6-17(18)20/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXWWZKGMXKNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of polycyclic systems incorporating 1,2,4-oxadiazole and isoquinolinone moieties. Below is a detailed comparison with analogous molecules, focusing on structural variations, physicochemical properties, and synthetic or computational relevance.
Table 1: Key Structural and Physicochemical Comparisons
Positional Isomerism and Electronic Effects
- Methoxy Substitution Patterns: The compound in (3-methoxyphenyl substitution) has a molecular weight of 429.86 g/mol, while the target compound (2-methoxyphenyl) likely has a higher molecular weight due to minor structural adjustments.
- Chlorophenyl vs. Methoxyphenyl : Replacement of the 4-chlorophenyl group (as in ) with methoxyphenyl (e.g., ) reduces molecular weight and introduces electron-donating methoxy groups, which could enhance solubility but reduce electrophilic reactivity .
Core Heterocycle Modifications
- Isoquinolinone vs. This structural simplification correlates with a lower molecular weight (396.41 g/mol) compared to the target compound .
- Triazole-Oxadiazole Hybrids : Compounds like those in and incorporate triazole rings, which introduce additional hydrogen-bonding sites (e.g., amine groups in ) but may reduce metabolic stability due to increased polarity .
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one represents a class of organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound comprises several functional groups that contribute to its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Oxadiazole Ring : Known for its role in various pharmacological activities.
- Dihydroisoquinolinone Core : Provides a framework for interaction with biological targets.
The molecular formula is with a molecular weight of approximately 373.83 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing oxadiazole and isoquinoline structures exhibit significant anticancer properties. For instance, the compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HBL-100 | 0.26 | Induction of apoptosis |
| Other Derivatives | A549 (Lung) | 0.38 | Inhibition of cell cycle progression |
The compound's IC50 values suggest potent activity against cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial efficacy. Studies have shown that it possesses moderate antibacterial and antifungal activities against various strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The chlorophenyl group enhances binding affinity to various receptors involved in cancer progression.
- Oxidative Stress Induction : The oxadiazole moiety may induce oxidative stress in cancer cells leading to cell death.
- Cell Cycle Modulation : Evidence suggests that the compound can interfere with the normal cell cycle, particularly affecting G1/S transition.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated oxadiazole derivatives and found that modifications in the structure significantly enhanced anticancer activity against breast cancer cell lines.
- Antimicrobial Efficacy Research : Another study highlighted the use of oxadiazole-containing compounds against resistant bacterial strains, showcasing their potential as new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
